![molecular formula C20H18N4O4 B2886665 Methyl 5-[[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]methyl]furan-2-carboxylate CAS No. 894994-74-2](/img/structure/B2886665.png)
Methyl 5-[[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]methyl]furan-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups and rings, including a pyrazolo[3,4-d]pyrimidin-5-yl ring, a dimethylphenyl group, and a furan-2-carboxylate group . These types of compounds are often synthesized for their potential biological activities .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, compounds with similar structures are often synthesized through multi-step reactions involving various types of organic reactions .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The pyrazolo[3,4-d]pyrimidin-5-yl ring, in particular, is a fused ring system that is often seen in biologically active compounds .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For example, the carboxylate group could potentially undergo reactions typical of carboxylic acids and their derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carboxylate group could potentially make the compound polar and capable of participating in hydrogen bonding .Scientific Research Applications
Antimicrobial and Anticancer Agents
A study by Hafez, El-Gazzar, and Al-Hussain (2016) on novel pyrazole derivatives, including structures similar to the mentioned compound, demonstrated these chemicals' potential as antimicrobial and anticancer agents. Compounds synthesized in their research exhibited higher anticancer activity than doxorubicin, a reference drug, and showed good to excellent antimicrobial activity against various pathogens (Hafez, El-Gazzar, & Al-Hussain, 2016).
Anti-Protozoal Agents
Research conducted by Ismail et al. (2004) synthesized derivatives that acted as potent anti-protozoal agents against Trypanosoma brucei rhodesiense and Plasmodium falciparum, highlighting the therapeutic potential of such compounds in treating diseases caused by these parasites (Ismail et al., 2004).
Antinociceptive and Anti-inflammatory Properties
A study by Selvam et al. (2012) on thiazolopyrimidine derivatives showcased significant antinociceptive and anti-inflammatory activities. These derivatives were synthesized from structures bearing resemblance to the compound , emphasizing their potential in pain management and inflammation reduction (Selvam, Karthik, Palanirajan, & Ali, 2012).
Synthesis and Analgesic Activity
The work by Igidov et al. (2022) explored the synthesis of new methyl 5-aryl-1-(furan-2-carbonyl)-1H-pyrazole-3-carboxylates and their analgesic activity, indicating the potential of these compounds for developing new pain relief medications (Igidov et al., 2022).
Mechanism of Action
Future Directions
properties
IUPAC Name |
methyl 5-[[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]methyl]furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4/c1-12-5-4-6-16(13(12)2)24-18-15(9-22-24)19(25)23(11-21-18)10-14-7-8-17(28-14)20(26)27-3/h4-9,11H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZUOCMDRGJASRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(O4)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-[[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]methyl]furan-2-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

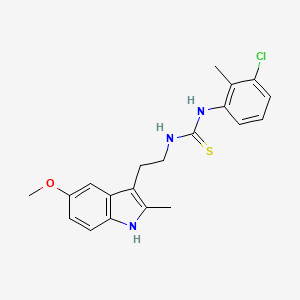
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2886586.png)
![1-[2-[(4-Nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one](/img/structure/B2886588.png)
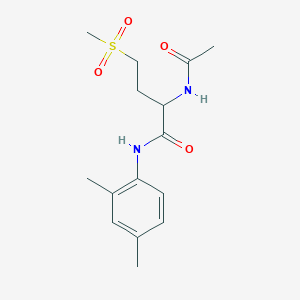
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2886591.png)
![6-methoxy-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indole-2-carboxamide](/img/structure/B2886592.png)
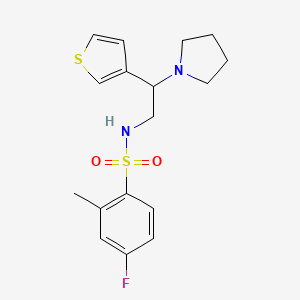
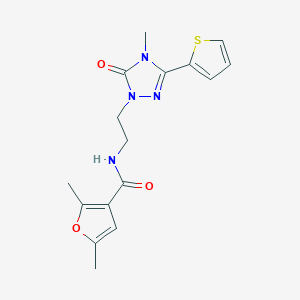
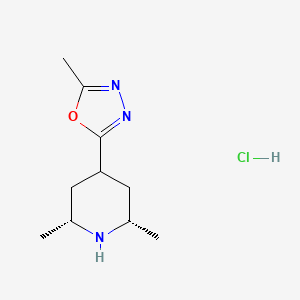
![N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2886601.png)
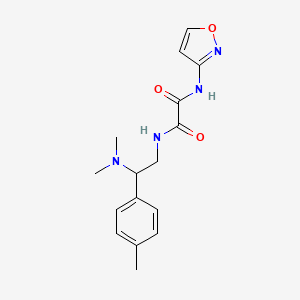
![Tert-butyl N-[2-(5-bromo-4-methyl-1,2,4-triazol-3-yl)ethyl]carbamate](/img/structure/B2886603.png)
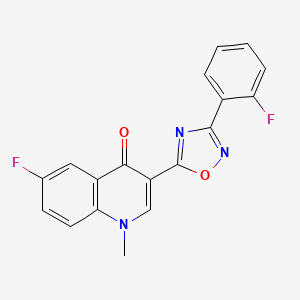
![5-((4-(3-Chlorophenyl)piperazin-1-yl)(2-fluorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2886605.png)